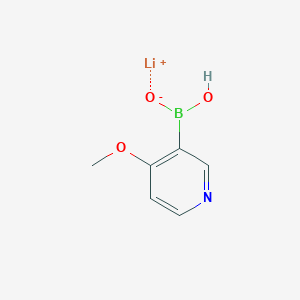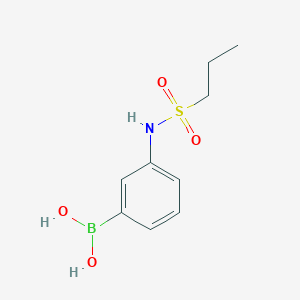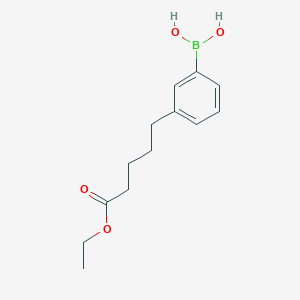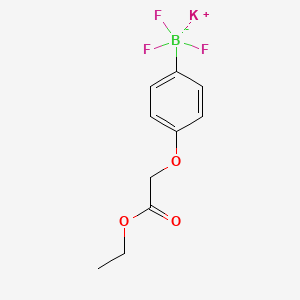![molecular formula C10H8ClF4NO B1463730 2-Chlor-N-{[4-Fluor-2-(trifluormethyl)phenyl]methyl}acetamid CAS No. 1311314-95-0](/img/structure/B1463730.png)
2-Chlor-N-{[4-Fluor-2-(trifluormethyl)phenyl]methyl}acetamid
Übersicht
Beschreibung
2-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}acetamide is a useful research compound. Its molecular formula is C10H8ClF4NO and its molecular weight is 269.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität gegen Klebsiella pneumoniae
Die Verbindung hat sich als potenzielles antibakterielles Mittel gegen Klebsiella pneumoniae erwiesen, ein Pathogen, das eine Vielzahl von Infektionen in der Gemeinschaft und im Krankenhaus verursacht . Das Vorhandensein des Chloratoms im Molekül ist für die Verbesserung dieser Aktivität verantwortlich, möglicherweise durch die Stabilisierung des Moleküls im Zielenzym an der Stelle .
Mögliche Wirkung auf Penicillin-bindendes Protein
Die Substanz wirkt möglicherweise auf das Penicillin-bindende Protein und fördert so die Zelllyse . Dies könnte ein bedeutender Durchbruch bei der Entwicklung neuer Antibiotika sein, insbesondere angesichts der zunehmenden Verbreitung von antibiotikaresistenten Bakterien.
In-vitro-Toxizitätsanalyse
Vorläufige In-vitro-Toxizitätsanalysen der Verbindung haben vielversprechende Ergebnisse gezeigt . Dies deutet darauf hin, dass die Verbindung für zukünftige In-vivo-Toxizitätsstudien, die für die Entwicklung neuer Medikamente notwendig sind, sicher sein könnte .
Pharmakokinetisches Profil
Die Verbindung hat ein ausgezeichnetes pharmakokinetisches Profil gezeigt, das auf gute Parameter für die orale Anwendung hindeutet . Dies ist ein wichtiger Faktor bei der Medikamentenentwicklung, da er sich auf die Dosierung, die Verabreichungsroute und die möglichen Nebenwirkungen des Medikaments auswirkt.
Kombination mit anderen Antibiotika
Forschungen haben gezeigt, dass die Verbindung die Wirkung anderer Antibiotika optimieren kann, wenn sie in Kombination verwendet wird . So zeigte sie Additivität in Kombination mit Ciprofloxacin und Cefepim, Indifferenz in Verbindung mit Ceftazidim und eine synergistische Wirkung in Kombination mit Meropenem und Imipenem .
Potenzial für zukünftige klinische Anwendung
Angesichts ihrer antibakteriellen Aktivität, ihres günstigen Toxizitätsprofils, ihrer exzellenten pharmakokinetischen Eigenschaften und ihres Potenzials, die Wirkung anderer Antibiotika zu verstärken, verspricht diese Verbindung vielversprechend für die zukünftige klinische Anwendung . Weitere Studien sind erforderlich, um diese Lebensfähigkeit zu analysieren .
Wirkmechanismus
Target of Action
Similar compounds with trifluoromethyl groups are known to be used in the agrochemical and pharmaceutical industries .
Mode of Action
It’s known that benzylic halides typically react via an sn1 or sn2 pathway . The specific pathway depends on the degree of substitution at the benzylic position .
Biochemical Pathways
Compounds with similar structures are known to affect various biochemical pathways, particularly in the context of agrochemical and pharmaceutical applications .
Result of Action
Similar compounds are known to have various effects, particularly in the context of agrochemical and pharmaceutical applications .
Action Environment
The action, efficacy, and stability of 2-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}acetamide can be influenced by various environmental factors. These factors can include temperature, pH, and the presence of other compounds or substances .
Biochemische Analyse
Biochemical Properties
2-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of 2-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}acetamide on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to modulate the expression of genes involved in inflammatory responses, thereby affecting the overall cellular response to external stimuli.
Molecular Mechanism
At the molecular level, 2-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}acetamide exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}acetamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}acetamide vary with different dosages in animal models . At lower doses, it may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
2-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}acetamide is involved in various metabolic pathways . It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites that can further influence cellular processes. The compound’s effects on metabolic flux and metabolite levels are important for understanding its overall impact on cellular function.
Transport and Distribution
The transport and distribution of 2-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}acetamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding these processes is essential for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}acetamide is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The localization of the compound is crucial for understanding its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-chloro-N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF4NO/c11-4-9(17)16-5-6-1-2-7(12)3-8(6)10(13,14)15/h1-3H,4-5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGWDZDMRIGQLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901162448 | |
| Record name | Acetamide, 2-chloro-N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901162448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311314-95-0 | |
| Record name | Acetamide, 2-chloro-N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311314-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2-chloro-N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901162448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Chloromethyl)-1-propyl-1H-imidazo-[4,5-c]pyridine hydrochloride](/img/structure/B1463656.png)











